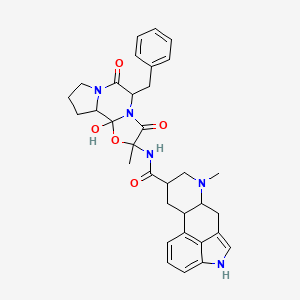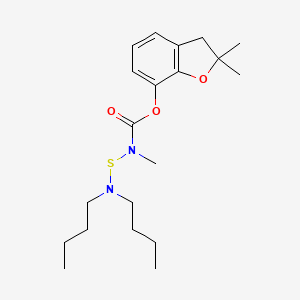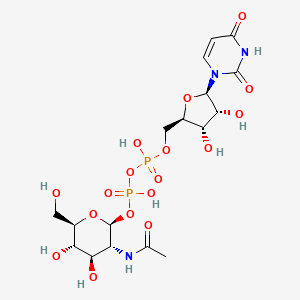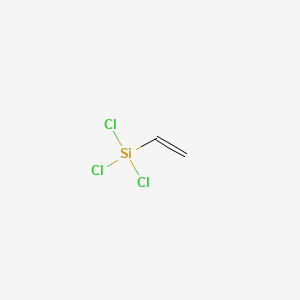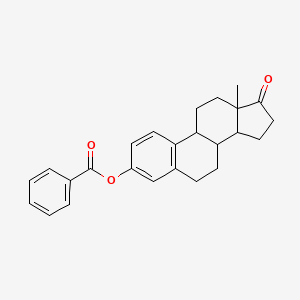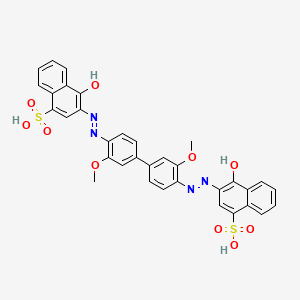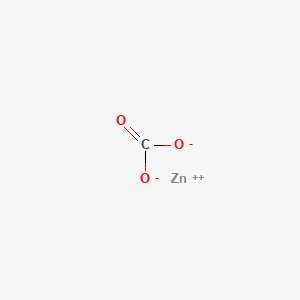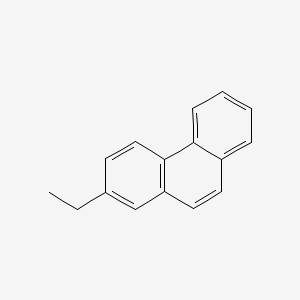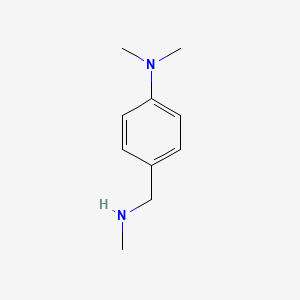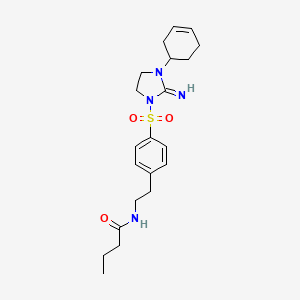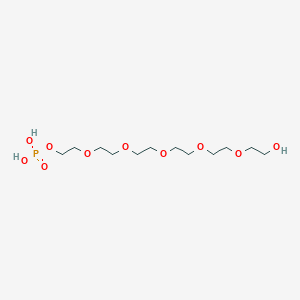
Hexaethylene glycol monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethylene glycol monophosphate is a hydroxypolyether phosphate consisting of hexaethylene glycol carrying a single O-phospho group. It derives from a hexaethylene glycol.
Scientific Research Applications
1. Enzymatic Synthesis in RNA Modification
Hexaethylene glycol monophosphate has been utilized in the enzymatic synthesis of modified RNA. Schlatterer and Jäschke (2006) demonstrated its use in incorporating 5'-amino- and 5'-thiol-hexaethylene glycol guanosine nucleotides into RNA. This modification facilitates a wide range of chemical reactions for biochemical applications, enhancing RNA's versatility in research and potential therapeutic uses (Schlatterer & Jäschke, 2006).
2. Surfactant Adsorption Studies
Stålgren et al. (2002) explored the adsorption characteristics of hexaethylene glycol mono-n-tetradecyl ether, a derivative of this compound, on various surfaces. Their research, employing techniques like QCM-D and ellipsometry, provided insights into the behavior of non-ionic surfactants on different surfaces, which is crucial in fields like materials science and nanotechnology (Stålgren, Eriksson, & Boschkova, 2002).
3. Catalysis in Organic Reactions
This compound derivatives have been designed as ionic liquids for specific organic reactions. Jadhav et al. (2011) reported on hexaethylene glycol substituted imidazolium-based ionic liquids, demonstrating their efficiency in enhancing reactivity in various organic reactions, including nucleophilic fluorination. This discovery is significant for chemical synthesis and pharmaceutical research (Jadhav, Jeong, Lim, Sohn, & Kim, 2011).
4. Enhancing Nuclease Resistance in DNA Nanostructures
In the realm of DNA nanostructure stabilization, Conway et al. (2013) found that hexaethylene glycol modifications significantly increased nuclease resistance, allowing for the creation of more stable DNA prismatic cages. Such advancements are pivotal in biological and pharmaceutical applications where DNA stability is crucial (Conway, McLaughlin, Castor, & Sleiman, 2013).
5. Material Science and Engineering Applications
He et al. (2021) investigated the use of hexaethylene glycol derivatives in improving the surface characteristics of composite resins. This research has implications for the development of materials with enhanced physical properties, relevant in fields such as dentistry and material engineering (He, Garoushi, Säilynoja, Vallittu, & Lassila, 2021).
properties
Molecular Formula |
C12H27O10P |
|---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-23(14,15)16/h13H,1-12H2,(H2,14,15,16) |
InChI Key |
PTMCGHPIYOSATH-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



